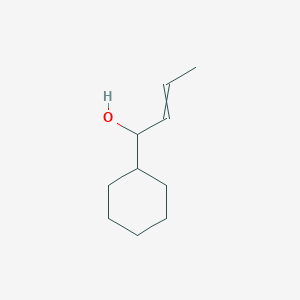
3-Carboxyprop-2-enoyl group; bis(5-carboxamidotryptamine); ethyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Carboxyprop-2-enoyl group; bis(5-carboxamidotryptamine); ethyl alcohol” is a complex organic molecule that combines multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the 3-carboxyprop-2-enoyl group, bis(5-carboxamidotryptamine), and ethyl alcohol moieties suggests a multifaceted reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. The 3-carboxyprop-2-enoyl group can be synthesized through the oxidation of butenedioic acid derivatives . The bis(5-carboxamidotryptamine) moiety can be prepared by coupling tryptamine derivatives with carboxylic acid groups under peptide coupling conditions . Ethyl alcohol is typically introduced through esterification or alcohol addition reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors for efficient and scalable reactions. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ethyl alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The 3-carboxyprop-2-enoyl group can be reduced to form saturated carboxylic acids.
Substitution: The bis(5-carboxamidotryptamine) moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted tryptamine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets. The 3-carboxyprop-2-enoyl group can act as an electrophile in Michael addition reactions . The bis(5-carboxamidotryptamine) moiety may interact with serotonin receptors, influencing neurotransmission . Ethyl alcohol can act as a solvent and participate in hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Acrylic acid: Contains a similar 3-carboxyprop-2-enoyl group.
Tryptamine: Shares the tryptamine core structure.
Ethanol: Similar to the ethyl alcohol moiety.
Uniqueness
The presence of both carboxylic acid and amide groups allows for versatile interactions in biological systems .
Properties
Molecular Formula |
C28H36N6O6 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-carboxamide;ethanol;4-oxobut-2-enoic acid |
InChI |
InChI=1S/2C11H13N3O.C4H4O3.C2H6O/c2*12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3-1-2-4(6)7;1-2-3/h2*1-2,5-6,14H,3-4,12H2,(H2,13,15);1-3H,(H,6,7);3H,2H2,1H3 |
InChI Key |
SJTYSRUDEQUAFG-UHFFFAOYSA-N |
Canonical SMILES |
CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(cyanomethyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]acetonitrile](/img/structure/B12508456.png)
![5,10,15,20,25,30,35,40-Octakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12508475.png)
![6-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B12508476.png)





![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-2-carboxamide](/img/structure/B12508501.png)
![Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12508510.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea](/img/structure/B12508512.png)
![6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12508516.png)
![N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B12508535.png)
